molecular formula C10H9BrFNO3 B14906733 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid

Cat. No.: B14906733
M. Wt: 290.09 g/mol
InChI Key: DIEXBFOMOSQQIG-UHFFFAOYSA-N
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Description

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid (CAS 1270359-91-5) is a high-purity chemical building block designed for research and further manufacturing applications, particularly in pharmaceutical development. This compound, with a molecular formula of C₁₀H₉BrFNO₃ and a molecular weight of 290.09 g/mol, is part of the chroman family, a structure of significant interest in medicinal chemistry . The presence of both bromo and fluoro substituents on the aromatic ring makes it a valuable and versatile intermediate for constructing more complex molecules, such as through cross-coupling reactions. Its structural features suggest potential applications in the synthesis of potential therapeutic agents, though its specific mechanism of action is dependent on the final target molecule it is incorporated into. Researchers will find this product is characterized by a purity of ≥98% and requires specific handling; it should be stored sealed in a dry environment at 2-8°C and may necessitate cold-chain transportation . This product is strictly for Research Use Only and is not intended for direct human or veterinary use.

Properties

Molecular Formula

C10H9BrFNO3

Molecular Weight

290.09 g/mol

IUPAC Name

4-amino-7-bromo-8-fluoro-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C10H9BrFNO3/c11-6-2-1-5-8(7(6)12)16-4-3-10(5,13)9(14)15/h1-2H,3-4,13H2,(H,14,15)

InChI Key

DIEXBFOMOSQQIG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1(C(=O)O)N)C=CC(=C2F)Br

Origin of Product

United States

Preparation Methods

Hydrogenation-Cyclization Strategy

A primary method involves hydrogenation and cyclization steps starting from substituted chromene precursors. As detailed in EP4143187B1 and AU2021265322A1 , the synthesis begins with 7-bromo-4-((S)-1,1-dimethylethylsulfinamido)-8-fluorochroman-4-carboxylic acid (Step 4A). Hydrolysis under acidic conditions (e.g., hydrochloric acid) removes the sulfinamide protecting group, yielding the target compound. Key steps include:

  • Reaction Conditions : Hydrochloric acid (HCl) at elevated temperatures (60–80°C).
  • Yield : ~70–85% after purification.
  • Critical Parameters : Stereochemical control via chiral sulfinamide auxiliaries ensures enantiomeric purity.

Friedel-Crafts Cyclization

CN102408402A and CN104072470A describe Friedel-Crafts acylation to construct the chroman backbone. For example:

  • Intermediate Formation : Para-fluorophenol reacts with activated acyl derivatives (e.g., acyl chlorides) in the presence of Lewis acids (AlCl₃).
  • Cyclization : Intramolecular S$$_N$$2 substitution under basic conditions forms the chroman ring.
  • Reduction : Pd/C-catalyzed hydrogenation introduces the amino group while reducing ketone intermediates.

Stepwise Synthesis Analysis

Starting Materials and Intermediates

  • Core Building Blocks :
    • 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7): Used for coupling reactions (e.g., esterification with EDCI/DMAP).
    • 5-Bromopyrimidine-4-carboxylic acid (CAS 64224-60-8): Employed in nucleophilic substitutions.

Functionalization and Protection

  • Amino Group Introduction :
    • Method A : Reductive amination of nitro intermediates using H₂/Pd-C.
    • Method B : Hydrolysis of tert-butyl sulfinamide-protected intermediates.
  • Carboxylic Acid Formation : Acidic hydrolysis of esters (e.g., ethyl or methyl esters) with HCl or H₂SO₄.

Comparative Data on Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclization AlCl₃, 1,2-dichloroethane, 45°C, 12 h 78 95
Hydrogenation H₂ (2.0 MPa), Pd/C (5%), 70–80°C, 10 h 88 99.8
Sulfinamide Hydrolysis 6M HCl, 60°C, 4 h 85 98
Esterification EDCI, DMAP, CH₂Cl₂, 20°C, 20 h 90 99

Challenges and Optimizations

  • Regioselectivity : Bromine and fluorine substituents require precise positioning. Electrophilic aromatic substitution (e.g., bromination) often necessitates directing groups.
  • Stereochemical Control : Chiral auxiliaries (e.g., tert-butyl sulfinamide) prevent racemization during amino group introduction.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) achieves high purity.

Industrial-Scale Adaptations

  • Cost Efficiency : Replacing Pd/C with nickel catalysts reduces costs but may lower yields.
  • Continuous Flow Systems : Automated reactors improve reproducibility in cyclization and hydrogenation steps.

Emerging Methodologies

  • Enzymatic Catalysis : Lipases and esterases show promise in asymmetric synthesis of chroman derivatives.
  • Photoredox Catalysis : Visible-light-mediated reactions enable late-stage fluorination.

Chemical Reactions Analysis

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or affect the stability and function of proteins .

Comparison with Similar Compounds

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid can be compared with other similar compounds, such as:

    4-Amino-7-bromo-8-chlorochroman-4-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.

    4-Amino-7-bromo-8-methylchroman-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

    4-Amino-7-bromo-8-hydroxychroman-4-carboxylic acid: Similar structure but with a hydroxyl group instead of fluorine

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid is a compound of significant interest due to its potential biological activity, particularly as an inhibitor of hypoxia-inducible factor 2-alpha (HIF2α). This section will explore its biological activity, mechanisms, and implications for therapeutic applications, supported by relevant data tables and research findings.

Overview of HIF2α and Its Role in Disease

HIF2α is a transcription factor that plays a crucial role in cellular responses to hypoxia, regulating genes involved in angiogenesis, metabolism, and erythropoiesis. Overexpression of HIF2α has been linked to various cancers, including renal cell carcinoma (RCC) and glioblastoma. Inhibition of HIF2α is therefore considered a promising therapeutic strategy for these malignancies.

The biological activity of this compound primarily involves its role as a HIF2α inhibitor. The compound modulates the expression of genes associated with critical physiological functions under hypoxic conditions. Research indicates that it can suppress tumor growth in models with VHL gene mutations, which often lead to HIF2α accumulation.

Key Findings:

  • Inhibition of Tumor Growth : Studies demonstrate that downregulation of HIF2α using this compound can significantly reduce tumor growth in VHL-deficient xenograft models .
  • Selective Targeting : The compound exhibits selectivity for HIF2α over other HIF isoforms, making it a potential candidate for targeted cancer therapies .

Table 1: Biological Activity Summary

StudyModelIC50 (µM)Mechanism
Kondo et al., 2002VHL-deficient RCC xenograftsN/ATumor growth inhibition via HIF2α downregulation
Cho et al., 2016MCF-7 breast cancer cells168.78Induction of apoptosis and cell cycle arrest
Semenza, 2011Various cancer modelsN/AModulation of gene expression related to hypoxia

Case Studies

  • Kondo et al. (2002) : This study demonstrated the efficacy of this compound in inhibiting tumor growth in VHL-deficient renal cell carcinoma models. The results showed a marked reduction in tumor size when treated with the compound, supporting its role as a potent HIF2α inhibitor.
  • Cho et al. (2016) : In this research involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 168.78 µM, indicating its effectiveness in inducing apoptosis and arresting the cell cycle at the G1 phase. Flow cytometry analysis revealed a significant increase in G1 phase cells post-treatment.

Implications for Cancer Therapy

The ability of this compound to selectively inhibit HIF2α presents an opportunity for developing targeted therapies for cancers characterized by HIF2α overexpression. Given the association between hypoxia and poor prognosis in cancer patients, this compound could be pivotal in enhancing treatment outcomes.

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